molecular formula C12H9FOS B1304243 1-(5-(4-Fluorophenyl)thiophen-2-yl)ethanone CAS No. 886361-46-2

1-(5-(4-Fluorophenyl)thiophen-2-yl)ethanone

Cat. No.: B1304243
CAS No.: 886361-46-2
M. Wt: 220.26 g/mol
InChI Key: JJDDBZXRWFKKTH-UHFFFAOYSA-N
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Description

1-(5-(4-Fluorophenyl)thiophen-2-yl)ethanone is an organic compound with the molecular formula C12H9FOS It is a member of the thiophene family, characterized by a thiophene ring substituted with a 4-fluorophenyl group and an ethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-(4-Fluorophenyl)thiophen-2-yl)ethanone typically involves the reaction of 4-fluorobenzaldehyde with thiophene-2-carboxylic acid under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate and conducted in a solvent like dimethylformamide. The mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(5-(4-Fluorophenyl)thiophen-2-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring, introducing different substituents.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents like bromine or chlorinating agents can be used for substitution reactions.

Major Products Formed:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

1-(5-(4-Fluorophenyl)thiophen-2-yl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism by which 1-(5-(4-Fluorophenyl)thiophen-2-yl)ethanone exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, its potential antimicrobial activity may involve inhibition of bacterial enzymes, disrupting essential metabolic pathways.

Comparison with Similar Compounds

    1-(5-(2-Fluorophenyl)thiophen-2-yl)ethanone: Similar structure but with the fluorine atom in a different position.

    1-(5-(4-Chlorophenyl)thiophen-2-yl)ethanone: Chlorine substituent instead of fluorine.

    1-(5-(4-Methylphenyl)thiophen-2-yl)ethanone: Methyl group instead of fluorine.

Uniqueness: 1-(5-(4-Fluorophenyl)thiophen-2-yl)ethanone is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the stability and lipophilicity of organic compounds, making this compound particularly interesting for various applications.

Properties

IUPAC Name

1-[5-(4-fluorophenyl)thiophen-2-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FOS/c1-8(14)11-6-7-12(15-11)9-2-4-10(13)5-3-9/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJDDBZXRWFKKTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(S1)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10382400
Record name 1-[5-(4-Fluorophenyl)thiophen-2-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10382400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886361-46-2
Record name 1-[5-(4-Fluorophenyl)thiophen-2-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10382400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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